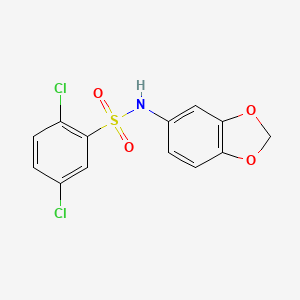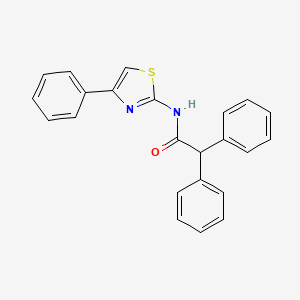![molecular formula C17H19NO4S B5768652 methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate, also known as MIBAT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MIBAT is a member of the thiophene family and is synthesized through a multi-step process involving the reaction of isobutyl bromide, 4-aminobenzoic acid, and thiophene-2-carboxylic acid.
Mecanismo De Acción
The mechanism of action of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is not fully understood. However, studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that plays a key role in the inflammatory response and is overexpressed in various types of cancer. By inhibiting the activity of COX-2, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit various biochemical and physiological effects. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the activity of COX-2, leading to a reduction in prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that plays a key role in the inflammatory response. By reducing PGE2 production, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can reduce inflammation.
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has also been reported to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a key role in the regulation of cell growth and division. By inducing apoptosis in cancer cells, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can inhibit tumor growth and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is its potential applications in various fields of science such as medicine, agriculture, and material science. methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit anti-inflammatory and anti-cancer properties, herbicidal properties, and liquid crystal properties.
One of the limitations of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is its complex synthesis method. The synthesis of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate involves a multi-step reaction process that requires the use of various reagents and catalysts. This can make the synthesis process time-consuming and expensive.
Direcciones Futuras
For methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate research include further investigation of its mechanism of action and exploration of its potential applications in nanotechnology.
Métodos De Síntesis
The synthesis of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate involves a multi-step reaction process that begins with the reaction of isobutyl bromide with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate. This synthesis method has been optimized to obtain high yields of pure methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate and has been reported in various research articles.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has shown potential applications in various fields of science. In the medical field, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has also been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the agricultural field, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit herbicidal properties. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the growth of various weeds and can be used as a selective herbicide in crops such as soybean and corn.
In the material science field, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit liquid crystal properties. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can form a liquid crystal phase at room temperature, making it a potential candidate for liquid crystal displays (LCDs).
Propiedades
IUPAC Name |
methyl 3-[[4-(2-methylpropoxy)benzoyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11(2)10-22-13-6-4-12(5-7-13)16(19)18-14-8-9-23-15(14)17(20)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAHZTIIXRJGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
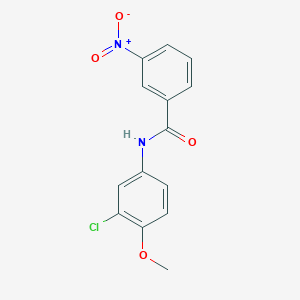
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)
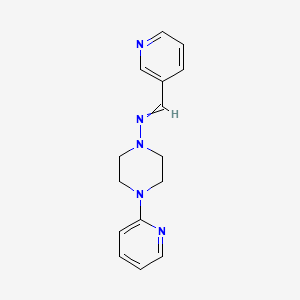

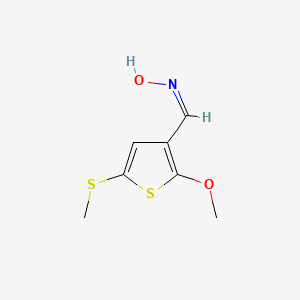
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)
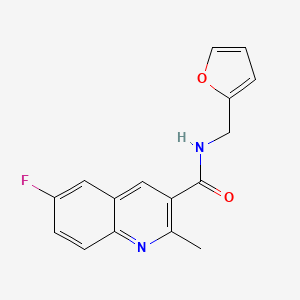
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5768641.png)
![N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5768649.png)
![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)
